molecular formula C19H24N6O4S B6542580 1-(2,4-dimethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060226-05-2

1-(2,4-dimethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542580
CAS No.: 1060226-05-2
M. Wt: 432.5 g/mol
InChI Key: KCESAPIBLILOFQ-UHFFFAOYSA-N
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Description

This compound features a 2,4-dimethoxybenzenesulfonyl group linked to a piperazine ring, which is further connected to a 3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The sulfonyl group enhances solubility and modulates electronic properties, while the triazolopyridazine core is critical for binding to biological targets, such as bromodomains . The ethyl substituent on the triazolo ring may improve metabolic stability compared to bulkier or polar groups . Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding .

Properties

IUPAC Name

6-[4-(2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4S/c1-4-17-20-21-18-7-8-19(22-25(17)18)23-9-11-24(12-10-23)30(26,27)16-6-5-14(28-2)13-15(16)29-3/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCESAPIBLILOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several key enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. The nature of these interactions involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various downstream effects on metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound’s effects on enzyme activity can lead to changes in metabolic flux and metabolite levels within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound may activate or inhibit signaling pathways by interacting with key signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase can lead to changes in metabolic flux and metabolite levels. Additionally, the compound may influence the activity of other enzymes and cofactors, further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, the compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression.

Biological Activity

1-(2,4-dimethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and features a piperazine core substituted with a triazolo-pyridazine moiety and a dimethoxybenzenesulfonyl group. Its biological activity is of significant interest for the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H19N5O4S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{4}\text{S}

Key Features:

  • Piperazine Core: Provides structural stability and potential for interaction with biological targets.
  • Triazolo-Pyridazine Moiety: Imparts unique pharmacological properties.
  • Dimethoxybenzenesulfonyl Group: Enhances solubility and bioavailability.

The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as receptors or enzymes. Experimental studies are necessary to elucidate binding affinities and inhibitory constants against target enzymes.

In Vitro Studies

In vitro assays have shown that compounds with similar structural characteristics exhibit significant activity against various biological targets. For instance:

  • Serotonin Receptors: Compounds in the same class have demonstrated high affinity for serotonin receptors (5-HT1A, 5-HT3A) which are implicated in mood regulation and depression treatment .
  • Antimicrobial Activity: Similar sulfonamide derivatives have been evaluated for antibacterial properties, indicating potential effectiveness against bacterial strains .

In Vivo Studies

Preliminary in vivo studies suggest that compounds like this compound may influence neurotransmitter levels and exhibit antidepressant-like effects. For example:

  • Serotonin Transporter Inhibition: Compounds with similar structures have been shown to inhibit the serotonin transporter (SERT), leading to increased extracellular serotonin levels in animal models .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Serotonergic Activity:
    • Objective: Evaluate the effects on serotonin receptor activity.
    • Findings: Compounds demonstrated varying degrees of agonistic and antagonistic properties across different serotonin receptors, indicating potential for treating mood disorders.
  • Antibacterial Activity Assessment:
    • Objective: Test efficacy against common bacterial strains.
    • Findings: Certain derivatives exhibited significant antibacterial activity, suggesting a pathway for developing new antibiotics .

Data Table: Biological Activity Overview

Biological TargetActivity TypeReference
5-HT1A ReceptorAgonist
5-HT3A ReceptorAntagonist
Serotonin Transporter (SERT)Inhibitor
Bacterial StrainsAntibacterial

Comparison with Similar Compounds

AZD5153 [(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one]

  • Key Differences: Substitution on triazolo ring: 3-methoxy (AZD5153) vs. 3-ethyl (target compound). Methoxy groups enhance polarity but may reduce metabolic stability compared to ethyl . Piperazine substitution: AZD5153 has a dimethyl-piperazin-2-one group, enabling bivalent binding to bromodomains, while the target compound’s piperazine is monovalent. Bivalent inhibitors like AZD5153 show enhanced potency (e.g., BRD4 IC₅₀ = 2 nM) and in vivo efficacy in tumor models .
  • Pharmacokinetics : AZD5153 exhibits a favorable PK profile with high oral bioavailability, attributed to its optimized substituents .

6-(4-Ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

  • Key Differences: Substituent on triazolo ring: 3-isopropyl () vs. 3-ethyl (target compound). Piperazine substitution: Both compounds have ethyl groups, but ’s compound lacks the sulfonyl moiety, reducing solubility .

Sulfonyl-Piperazine Derivatives

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine

  • Key Differences: Sulfonyl group: Tosyl (p-toluenesulfonyl) vs. 2,4-dimethoxybenzenesulfonyl. The electron-withdrawing trifluoromethyl and methyl groups in tosyl derivatives enhance receptor affinity but may reduce aqueous solubility .

1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine

  • Key Differences :
    • Sulfonyl group: Naphthyl (bulky, hydrophobic) vs. dimethoxybenzene . Naphthyl groups improve membrane penetration but increase molecular weight (392.51 g/mol vs. target compound’s ~450 g/mol) .

Pyridazine/Pyrazole Hybrids

3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

  • Key Differences :
    • Core structure: Pyridazine-pyrazole vs. triazolopyridazine . Pyrazole rings often confer kinase inhibitory activity, whereas triazolopyridazines target bromodomains .
    • Sulfonyl group: Biphenyl enhances aromatic stacking interactions but may limit solubility (molecular weight = 488.6 g/mol) .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Target Activity Potency (IC₅₀/EC₅₀) References
Target Compound Triazolopyridazine 3-Ethyl, 2,4-dimethoxybenzenesulfonyl Bromodomain inhibition Not reported
AZD5153 Triazolopyridazine 3-Methoxy, bivalent piperazine BRD4 2 nM
6-(4-Ethylpiperazin-1-yl)-3-isopropyl... Triazolopyridazine 3-Isopropyl, no sulfonyl Not reported Not reported
1-Tosyl-4-[2-(trifluoromethyl)benzyl]... Piperazine Tosyl, trifluoromethyl Antitumor Not reported
3-(4-Biphenylsulfonylpiperazin-1-yl)... Pyridazine-pyrazole Biphenyl, trimethylpyrazole Kinase inhibition Not reported

Key Findings and Implications

  • Triazolopyridazine Core : Essential for bromodomain binding. Substitutions (e.g., ethyl vs. methoxy) balance potency and metabolic stability .
  • Sulfonyl Groups : 2,4-Dimethoxybenzenesulfonyl in the target compound likely improves solubility over tosyl or naphthyl derivatives .
  • Piperazine Flexibility: Monovalent vs. bivalent piperazine linkers influence target engagement breadth and potency .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound combines a triazolo-pyridazine core with a piperazine linker and a 2,4-dimethoxybenzenesulfonyl group. The triazolo-pyridazine moiety enhances π-stacking interactions with biological targets, while the sulfonyl group improves solubility and binding affinity through hydrogen bonding. The ethyl substituent on the triazole ring may modulate steric effects, influencing target selectivity. Piperazine derivatives are known for conformational flexibility, which can enhance interactions with enzymes or receptors .

Q. What methodologies are recommended for optimizing the synthesis of this compound?

Multi-step synthesis is typical for such heterocyclic systems. Key steps include:

  • Triazolo-pyridazine formation : Cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., H₂SO₄ in ethanol at 80°C) .
  • Sulfonylation : Reacting the piperazine intermediate with 2,4-dimethoxybenzenesulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl .
  • Purification : Use silica gel chromatography (eluent: 5–10% methanol in DCM) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₂₁H₂₅N₆O₄S⁺).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline .

Q. How should researchers design initial biological activity screens?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility screening : Measure kinetic solubility in PBS (pH 7.4) and simulate gastrointestinal absorption with Caco-2 cell monolayers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve target affinity?

  • Substituent variation : Replace the ethyl group on the triazole with bulkier groups (e.g., isopropyl) to assess steric effects on binding .
  • Sulfonyl group optimization : Compare 2,4-dimethoxy with electron-withdrawing groups (e.g., nitro) to evaluate electronic effects on enzyme inhibition .
  • Piperazine substitution : Introduce methyl or benzyl groups to the piperazine nitrogen to probe conformational flexibility .

Q. How should conflicting bioactivity data across studies be reconciled?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
  • Impurity analysis : Use LC-MS to identify byproducts (e.g., des-methyl derivatives) that may contribute to off-target effects .
  • Dosage calibration : Re-examine concentration-response curves for non-linear effects, particularly in cellular models .

Q. What strategies address pharmacokinetic challenges such as poor metabolic stability?

  • Prodrug design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
  • CYP450 inhibition assays : Screen for metabolic hotspots using liver microsomes and identify sites for deuteration to reduce clearance .
  • Salt formation : Improve aqueous solubility via hydrochloride or mesylate salts .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets of kinases (e.g., EGFR) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .
  • CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptors in cell lines and assessing activity loss .

Q. How can researchers troubleshoot low yields during the final coupling step?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig amination of the piperazine intermediate .
  • Solvent optimization : Switch from DMF to DMA for higher polarity and reduced side reactions .
  • Temperature control : Perform reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics .

Q. Which computational tools predict off-target interactions or toxicity?

  • QSAR models : Train on PubChem datasets to predict hepatotoxicity using ADMETlab 2.0 .
  • Molecular dynamics (MD) simulations : Simulate binding to hERG channels (10 ns trajectories) to assess cardiac risk .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals to identify reactive metabolites .

Q. What cross-disciplinary approaches enhance translational potential?

  • Chemical biology : Incorporate click chemistry handles (e.g., alkyne tags) for target identification via pull-down assays .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to improve tumor targeting and reduce systemic toxicity .
  • Toxicogenomics : Profile transcriptomic responses in 3D liver spheroids to predict in vivo hepatotoxicity .

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